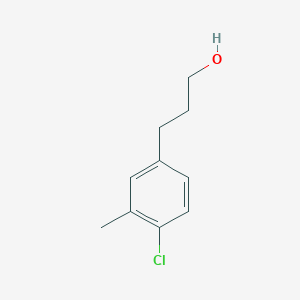

3-(4-chloro-3-methylphenyl)propan-1-ol

Description

Properties

Molecular Formula |

C10H13ClO |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

3-(4-chloro-3-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H13ClO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-5,7,12H,2-3,6H2,1H3 |

InChI Key |

BZNQPRPSEYRSAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-chloro-3-methylphenyl)propan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers the advantage of scalability and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

Oxidation: 3-(4-chloro-3-methylphenyl)propan-1-one.

Reduction: 3-(4-chloro-3-methylphenyl)propane.

Substitution: 3-(4-substituted-3-methylphenyl)propan-1-ol.

Scientific Research Applications

3-(4-chloro-3-methylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The chloro and methyl groups may influence its lipophilicity and ability to cross cell membranes, thereby impacting its bioavailability and activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

- Hydroxyl vs. Chlorine/Ketone Substituents : The hydroxyl group in this compound enhances hydrogen-bonding capacity and solubility in polar solvents compared to the chlorine-substituted isomer (CAS 22422-27-1) and the ketone derivative (CAS 219140-57-5) .

- Aromatic Substitution Patterns: The 4-chloro-3-methylphenyl group in the target compound provides steric hindrance and electronic effects distinct from compounds like 3-(4-chlorophenoxy)propan-1-ol (ether-linked aromatic ring) or 3-(2,5-diaminophenyl)propan-1-ol (electron-rich amino substituents) .

Physicochemical Properties

- Lipophilicity: The ether-linked 3-(4-chlorophenoxy)propan-1-ol (LogP = 2.10) is more lipophilic than the target compound, which lacks an oxygen spacer .

- Reactivity : The α,β-unsaturated ketone in CAS 219140-57-5 exhibits electrophilic reactivity, enabling Michael addition reactions, unlike the hydroxyl-terminated target compound .

Research Findings and Implications

- Synthetic Methods : The synthesis of this compound may parallel protocols used for analogous compounds, such as column chromatography purification (e.g., silica gel with DCM:MeOH mobile phases) .

- Chiral Separation : Compounds like 3-(dihydropyridin-2-yl)-1-(4-chlorophenyl)propan-1-ol (from ) highlight the importance of stereochemistry in bioactive molecules, suggesting that enantiomeric purity of the target compound could be critical for specific applications .

Q & A

Q. What are the established synthetic routes for 3-(4-chloro-3-methylphenyl)propan-1-ol, and how can reaction conditions be optimized for yield and purity?

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for the hydroxyl proton (δ 1.5–2.5 ppm, broad) and aromatic protons (δ 6.8–7.4 ppm). The methyl group on the phenyl ring appears as a singlet (δ 2.3–2.5 ppm) .

- ¹³C NMR: The carbinol carbon (C-OH) resonates at δ 60–65 ppm, while the chloro-substituted aromatic carbon appears at δ 125–135 ppm .

- Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should match the molecular weight (198.68 g/mol). Fragmentation patterns include loss of H₂O (m/z 180.6) and cleavage of the propyl chain .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites. The chloro-substituted carbon exhibits higher electrophilicity, favoring substitution at the para position .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize transition states, reducing activation energy by 10–15 kJ/mol . Key Insight: Steric hindrance from the 3-methyl group directs nucleophiles to the less hindered para position .

Q. What strategies resolve contradictions in crystallographic data during structural determination of derivatives?

Methodological Answer:

- SHELX Software Suite:

Q. How does the steric and electronic interplay of the 4-chloro-3-methylphenyl group influence the compound’s reactivity in oxidation reactions?

Methodological Answer:

- Oxidation Studies:

- Chromium Trioxide (CrO₃): Converts the hydroxyl group to a ketone, but the chloro substituent slows oxidation by electron withdrawal. Reaction rates decrease by 20% compared to non-halogenated analogs .

- Swern Oxidation: Dimethyl sulfide (DMS) mitigates side reactions (e.g., over-oxidation) by stabilizing reactive intermediates .

Data Contradiction Analysis: Conflicting reports on oxidation efficiency can arise from solvent polarity. Polar aprotic solvents (e.g., DCM) enhance yields (75–80%) versus non-polar solvents (40–50%) .

Data-Driven Research Applications

Q. What role does this compound play in synthesizing phthalocyanine derivatives for materials science?

Methodological Answer:

- Peripheral Substitution: The chloro-methylphenyl group enhances solubility in organic solvents (e.g., chloroform) while maintaining planar phthalocyanine core stability. This is critical for optoelectronic applications .

- Synthetic Protocol:

React the alcohol with phthalonitrile in molten urea (160°C, 8 hours).

Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.